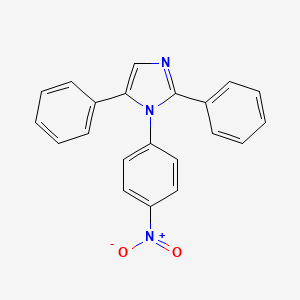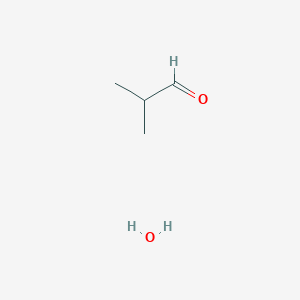
2-Methylpropanal;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Isobutane or Isobutene: 2-Methylpropanal can be synthesized by the oxidation of isobutane or isobutene using catalysts such as silver or platinum.
Hydroformylation of Propene: Another method involves the hydroformylation of propene, where carbon monoxide and hydrogen are added in the presence of a cobalt catalyst to produce 2-methylpropanal.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Methylpropanal can be oxidized to form isobutyric acid.
Reduction: It can be reduced to form isobutanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Oxidation: Isobutyric acid.
Reduction: Isobutanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropanal;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving aldehydes.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 2-Methylpropanal;hydrate involves its reactivity due to the presence of the carbonyl group. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. In biological systems, it can participate in enzyme-catalyzed reactions involving aldehyde dehydrogenases .
Comparaison Avec Des Composés Similaires
2-Methylbutanal: Another branched-chain aldehyde with similar reactivity and applications.
3-Methylbutanal: Known for its use as a flavoring agent and its similar chemical properties.
Uniqueness: 2-Methylpropanal;hydrate is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in different fields. Its ability to form hydrogen bonds and its volatility make it a versatile compound in both chemical reactions and industrial applications .
Propriétés
Numéro CAS |
61318-72-7 |
|---|---|
Formule moléculaire |
C4H10O2 |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
2-methylpropanal;hydrate |
InChI |
InChI=1S/C4H8O.H2O/c1-4(2)3-5;/h3-4H,1-2H3;1H2 |
Clé InChI |
MDSGFPFEWMAAFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


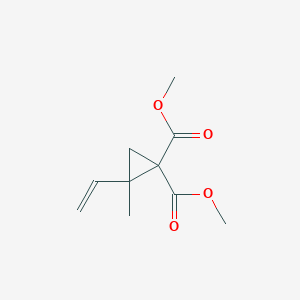
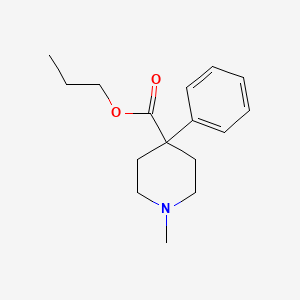

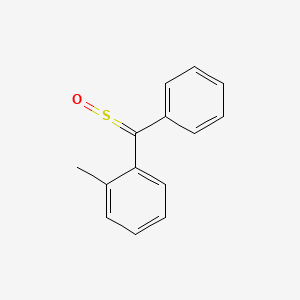
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
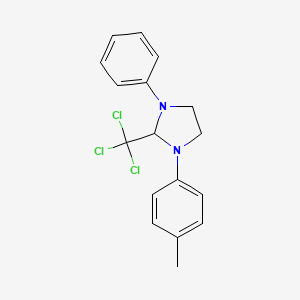
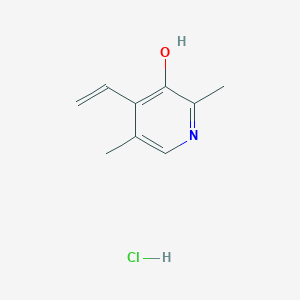
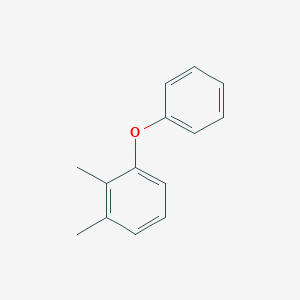

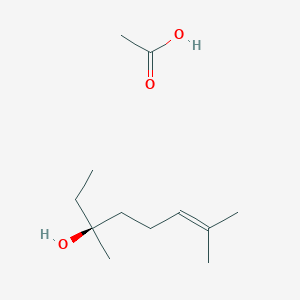
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
